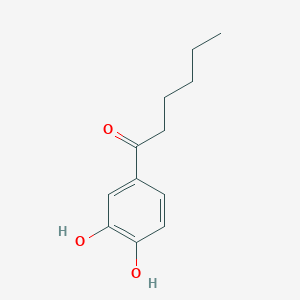
6-(Benzylthio)-3-methyl-1,2,3,4-tetrahydro-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzylthio)-3-methyl-1,2,3,4-tetrahydro-1,3,5-triazine is a heterocyclic compound that features a triazine ring substituted with a benzylthio group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzylthio)-3-methyl-1,2,3,4-tetrahydro-1,3,5-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl mercaptan with a suitable triazine precursor in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Benzylthio)-3-methyl-1,2,3,4-tetrahydro-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The benzylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
6-(Benzylthio)-3-methyl-1,2,3,4-tetrahydro-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Benzylthio)-3-methyl-1,2,3,4-tetrahydro-1,3,5-triazine involves its interaction with specific molecular targets. The benzylthio group can interact with various enzymes and proteins, potentially inhibiting their activity. The triazine ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
6-(Benzylthio)-9H-purin-9-yl-pyridinium derivatives: These compounds share the benzylthio group and have been studied for their biological activities.
6-(Benzylthio)-1,3,4-thiadiazol-2-yl derivatives: These compounds also feature the benzylthio group and have shown potential in medicinal chemistry.
Uniqueness
6-(Benzylthio)-3-methyl-1,2,3,4-tetrahydro-1,3,5-triazine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H15N3S |
|---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
6-benzylsulfanyl-3-methyl-2,4-dihydro-1H-1,3,5-triazine |
InChI |
InChI=1S/C11H15N3S/c1-14-8-12-11(13-9-14)15-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,12,13) |
InChI Key |
DEIOEQHACRYLDV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CNC(=NC1)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



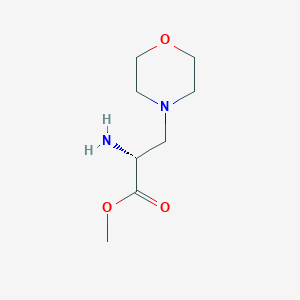

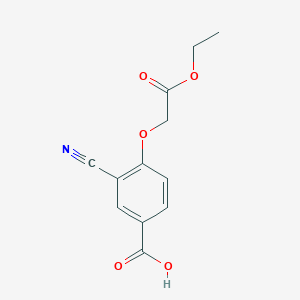

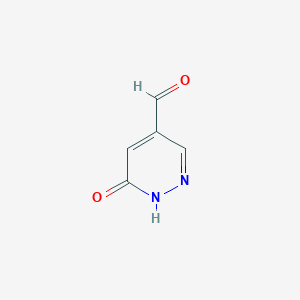

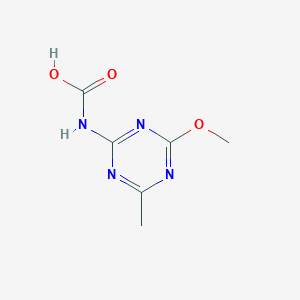

![[3,4'-Bipyridin]-5-amine, N-(3-bromophenyl)-](/img/structure/B13141369.png)
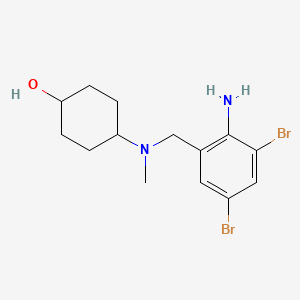
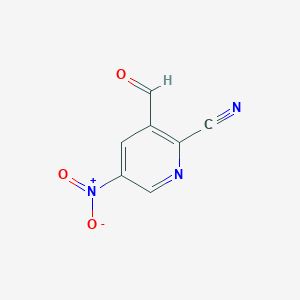
![Pyrazolo[1,5-a]-1,3,5-triazin-4-amine,8-(6-methoxy-2-methyl-3-pyridinyl)-2,7-dimethyl-N-[(1S)-1-methylpropyl]-](/img/structure/B13141388.png)
